molecular formula C10H24N4O B1529354 Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine CAS No. 1339836-45-1

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B1529354
CAS No.: 1339836-45-1
M. Wt: 216.32 g/mol
InChI Key: VZADZZMQPMKFFM-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine is a tertiary amine featuring two 2-aminoethyl groups and one 2-(morpholin-4-yl)ethyl substituent bound to a central nitrogen atom. This compound is structurally distinct due to the combination of primary amine termini (from the 2-aminoethyl groups) and a morpholine ring, which introduces both hydrophilic (ether oxygen) and steric components. Notably, identifies this compound under CAS 1339836-45-1, though details on synthesis or applications remain sparse .

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4O/c11-1-3-13(4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADZZMQPMKFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by the presence of morpholine and aminoethyl groups, which contribute to its unique pharmacological properties. Its molecular formula is C8H18N4C_8H_{18}N_4, indicating a complex structure that may interact with various biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines.

In Vitro Testing

A series of derivatives were synthesized and tested for their cytotoxic activity using the MTT assay against human cancer cell lines, including:

  • Colorectal adenocarcinoma (CaCo-2)
  • Epithelial lung carcinoma (A549)
  • Melanoma (HTB-140)

The results indicated that certain derivatives exhibited moderate antiproliferative potency, with the most active compound showing an IC50 value ranging from 13.95 µM to 15.74 µM across different cell lines .

Compound IC50 (µM) Cell Line
Derivative 613.95 - 15.74A549
Derivative 414.74HTB-140
Derivative 322.63CaCo-2

The mechanisms underlying the anticancer activity of this compound derivatives involve several pathways:

Apoptotic Activity

Flow cytometry analysis revealed that treatment with these compounds significantly increased early and late apoptosis in A549 cells, with percentages rising from a control level of 7.3% to as high as 42.7% for late apoptosis in certain derivatives .

Interleukin-6 Modulation

The compounds also demonstrated the ability to inhibit interleukin-6 (IL-6) secretion, a key pro-inflammatory cytokine involved in cancer progression. Notably, derivative 4 reduced IL-6 release nearly tenfold compared to control treatments .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Anti-Cancer Applications : In a study involving lung carcinoma cells, derivative 4 was particularly effective at inhibiting IL-6 release and inducing apoptosis, suggesting its potential as a therapeutic agent for lung cancer.
  • Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, indicating that modifications to the aminoethyl structure may enhance their utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features
Compound Name Amine Type Substituents Key Structural Differences Reference
Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine Tertiary Two 2-aminoethyl groups, one 2-(morpholin-4-yl)ethyl group Combines primary and tertiary amines with a morpholine ring
Diethylenetriamine (DETA) Primary/Secondary Two primary amines, one secondary amine Lacks heterocyclic rings; linear structure
(E)-1(anthracen-9-yl-methylidene)[2-(morpholin-4-yl)ethyl]-amine Secondary Morpholin-4-yl ethyl group bound to a Schiff base (imine) Contains aromatic anthracene system
4-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide Secondary Morpholin-4-yl ethyl group attached to a benzamide scaffold Aromatic amide functionality
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine Tertiary Morpholin-4-yl ethyl group with thiophene and methyl substituents Heterocyclic thiophene introduces π-conjugation

Key Observations :

  • The target compound’s tertiary amine and dual 2-aminoethyl groups distinguish it from primary/secondary amines like DETA, which are more reactive in CO₂ capture .
Physical and Chemical Properties
Property This compound DETA (E)-Schiff Base () 4-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
Water Solubility Moderate (tertiary amine) High (primary amines) Low (aromatic Schiff base) Low (hydrophobic benzamide)
Melting Point Not reported -39°C (liquid) 381–383 K Not reported
Stability High (tertiary amine) Moderate Sensitive to hydrolysis Stable (amide bond)
Hydrogen Bonding Moderate (NH₂ and morpholine O) High (multiple NH₂) Weak (C–H···O interactions) Moderate (amide NH and morpholine O)

Notes:

  • The morpholine ring’s ether oxygen enhances solubility in polar aprotic solvents compared to purely aliphatic amines .

Preparation Methods

Preparation Methods of Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the aminoethyl arms and their attachment to the morpholine ring. The key steps often include:

  • Nucleophilic substitution reactions where aminoethyl groups are introduced via alkylation of morpholine or its derivatives.
  • Reductive amination or coupling reactions to link morpholine derivatives with aminoethyl groups.
  • Protection/deprotection steps to manage the reactivity of amine groups during multi-step synthesis.

This compound’s molecular formula is C10H24N4O with a molecular weight of 216.32 g/mol, indicating the presence of multiple nitrogen atoms and an oxygen atom from the morpholine ring.

Specific Preparation Routes

Nucleophilic Substitution Approach

One common approach involves the nucleophilic substitution of a suitable morpholine derivative with aminoethyl halides or tosylates. This method proceeds as follows:

  • Starting with morpholine or a morpholine derivative, the nitrogen atom is alkylated with 2-chloroethylamine or its protected form.
  • The reaction typically takes place under reflux in an appropriate solvent such as dichloroethane or acetonitrile, often in the presence of a base to neutralize the acid formed during substitution.
  • After the initial substitution, further alkylation with 2-aminoethyl halides introduces the second aminoethyl group.

This approach benefits from straightforward reaction conditions and readily available starting materials but requires careful control to avoid over-alkylation and formation of quaternary ammonium salts.

Reductive Amination Route

An alternative and increasingly popular method involves reductive amination, which is favored for its selectivity and functional group tolerance:

  • A morpholine derivative bearing an aldehyde or ketone functional group is reacted with excess 2-aminoethylamine.
  • The imine or iminium intermediate formed is then reduced using mild hydride sources such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • This method allows for the selective formation of secondary or tertiary amines without over-alkylation.
  • Transition-metal catalyzed hydrogenation can also be employed for reductive amination, providing high yields and enantioselectivity when chiral ligands are used.

This reductive amination strategy is particularly useful when sterically hindered or sensitive functional groups are present and is compatible with a broad range of substrates.

Preparation of Key Intermediates

A crucial intermediate in the synthesis of this compound is Bis(2-chloroethyl)amine hydrochloride, which can be prepared by chlorination of diethanolamine with thionyl chloride in dichloroethane at 50 °C under reflux for 3 hours. The reaction yields a white crystalline solid in quantitative yield after quenching with methanol and solvent removal.

Step Reagents & Conditions Description Yield
1 Diethanolamine + Thionyl chloride in DCE, reflux at 50 °C for 3 h Chlorination to form bis(2-chloroethyl)amine hydrochloride Quantitative (100%)

This intermediate is then used in nucleophilic substitution reactions to introduce the aminoethyl groups onto the morpholine ring.

Transition-Metal Catalyzed Methods

Recent advances in transition-metal catalysis have enabled more efficient and selective synthesis of aliphatic amines, including compounds analogous to this compound:

  • Transition-metal catalyzed hydroamination and hydroaminoalkylation reactions allow direct amination of alkenes to form complex amines.
  • Catalysts such as Rhodium(I), Iridium(I), Platinum(II), and Gold(I) complexes facilitate intramolecular and intermolecular amination with good regio- and stereoselectivity.
  • These methods can be applied to morpholine derivatives with pendant alkene groups to form aminoethyl linkages under mild conditions.
  • Visible-light mediated photoredox catalysis combined with transition metals also provides novel pathways for amine synthesis with high functional group tolerance.

While these methods are more sophisticated and may require specialized catalysts, they offer potential for streamlined synthesis with fewer steps and higher selectivity.

Summary Data Table of Preparation Methods

Method Key Steps Advantages Limitations References
Nucleophilic Substitution Alkylation of morpholine with aminoethyl halides Simple, uses readily available reagents Risk of over-alkylation, requires careful control
Reductive Amination Imine formation followed by reduction High selectivity, mild conditions Requires hydride reagents, sensitive to sterics
Transition-Metal Catalysis Hydroamination, hydroaminoalkylation High regio- and stereoselectivity, fewer steps Requires expensive catalysts, complex setup
Preparation of Key Intermediate (Bis(2-chloroethyl)amine hydrochloride) Chlorination of diethanolamine with thionyl chloride Quantitative yield, well-established Use of toxic reagents, requires reflux

Research Findings and Notes

  • The synthesis of this compound is best approached through multi-step reactions involving nucleophilic substitution and reductive amination techniques to ensure high purity and yield.
  • The use of bis(2-chloroethyl)amine hydrochloride as a key intermediate provides a reliable route for introducing aminoethyl groups onto morpholine derivatives.
  • Transition-metal catalyzed methods represent a cutting-edge approach to amine synthesis, offering improved selectivity and functional group tolerance, although their application to this specific compound requires further experimental validation.
  • Reductive amination remains the benchmark for selective amine synthesis, especially when combined with modern hydride reagents or catalytic hydrogenation, minimizing side reactions and over-alkylation.
  • Careful control of reaction conditions such as temperature, solvent choice, and stoichiometry is critical to optimize yields and purity in all methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of morpholine derivatives with polyamine precursors. For example, coupling agents like EDCl/HOBt or DCC may be used to link the morpholin-4-yl ethylamine moiety to bis(2-aminoethyl)amine under inert atmospheres. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions . Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of morpholine (δ 2.4–3.7 ppm for N-CH₂ groups) and ethylamine chains (δ 1.5–2.2 ppm for NH₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., unreacted intermediates).
  • FT-IR : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products. For example:

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Compare chromatographic peak areas over time to calculate degradation rates.
  • Use Arrhenius modeling to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound in complex systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map potential energy surfaces for reactions like nucleophilic substitutions or redox processes. For example:

  • Model transition states and intermediates to identify rate-limiting steps.
  • Compare computed activation energies with experimental kinetic data to validate mechanisms.
  • Tools like Gaussian or ORCA are used for these simulations, leveraging solvent models (e.g., PCM) for accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Studies : Test the compound alongside structural analogs (e.g., methyl-substituted morpholine derivatives) to isolate the impact of specific functional groups on bioactivity .
  • Dose-Response Analysis : Conduct assays across a wide concentration range to identify non-linear effects or off-target interactions.
  • Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, accounting for variables like cell line specificity or assay protocols .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) track the compound’s metabolic fate in cellular systems?

  • Methodological Answer :

  • Synthesize isotopically labeled derivatives using ¹⁵N-enriched ammonia or deuterated solvents during synthesis.
  • Use LC-MS/MS to trace labeled metabolites in cell lysates, identifying pathways like oxidative deamination or morpholine ring oxidation.
  • Compare labeled vs. unlabeled compound distributions to quantify metabolic turnover rates .

Q. What experimental designs minimize interference from the compound’s polyamine backbone in binding assays?

  • Methodological Answer :

  • Competitive Binding Assays : Introduce non-functional analogs (e.g., bis(2-hydroxyethyl)amine derivatives) to distinguish specific vs. non-specific interactions.
  • Surface Plasmon Resonance (SPR) : Immobilize target biomolecules (e.g., enzymes) and measure binding kinetics in real-time, adjusting buffer ionic strength to reduce polyamine aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine
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Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

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